2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1517995-11-7
VCID: VC7037663
InChI: InChI=1S/C6H9N3O2/c1-9-4-5(2-8-9)7-3-6(10)11/h2,4,7H,3H2,1H3,(H,10,11)
SMILES: CN1C=C(C=N1)NCC(=O)O
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157

2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid

CAS No.: 1517995-11-7

Cat. No.: VC7037663

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid - 1517995-11-7

Specification

CAS No. 1517995-11-7
Molecular Formula C6H9N3O2
Molecular Weight 155.157
IUPAC Name 2-[(1-methylpyrazol-4-yl)amino]acetic acid
Standard InChI InChI=1S/C6H9N3O2/c1-9-4-5(2-8-9)7-3-6(10)11/h2,4,7H,3H2,1H3,(H,10,11)
Standard InChI Key FBVQUHLPLYLVDR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure consists of a 1-methyl-1H-pyrazole moiety linked via an amino group to an acetic acid chain. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, adopts a planar conformation, while the acetic acid group introduces polarity and hydrogen-bonding capacity. Key structural identifiers include:

  • SMILES: CN1C=C(C=N1)NCC(=O)O

  • InChIKey: FBVQUHLPLYLVDR-UHFFFAOYSA-N (free acid)

  • Canonical SMILES: CN1C=C(C=N1)NCC(=O)O.Cl (hydrochloride salt)

The hydrochloride salt (molecular weight: 191.61 g/mol) enhances aqueous solubility, making it preferable for experimental applications.

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]+156.07675131.4
[M+Na]+178.05869140.7
[M-H]-154.06219130.4

These values aid in mass spectrometry-based identification and quantification.

Synthesis and Chemical Reactivity

Synthetic Pathways

The free acid is typically synthesized through nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and bromoacetic acid under alkaline conditions . Subsequent treatment with hydrochloric acid yields the hydrochloride salt :

1-methyl-1H-pyrazol-4-amine+BrCH2CO2HC6H9N3O2+HBr\text{1-methyl-1H-pyrazol-4-amine} + \text{BrCH}_2\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \text{HBr} C6H9N3O2+HClC6H10ClN3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_{10}\text{ClN}_3\text{O}_2

Reaction optimization focuses on minimizing byproducts like N-alkylation of the pyrazole ring.

Reactivity Profile

The compound’s reactivity is governed by two functional sites:

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Pyrazole Amino Group: Undergoes acylation, Schiff base formation, and coordination with metal ions .

For instance, coupling with benzotriazole activators enables peptide bond formation, expanding its utility in combinatorial chemistry.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits superior solubility in polar solvents (e.g., water: ~50 mg/mL at 25°C) compared to the free acid (<10 mg/mL) . Both forms are stable under inert atmospheres but degrade upon prolonged exposure to moisture or light.

Acid-Base Behavior

The carboxylic acid group has a pKa ≈ 2.5, while the pyrazole amino group protonates near pH 8.2 . This bifunctional acidity allows zwitterionic formation at physiological pH, influencing membrane permeability.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The pyrazole ring is a privileged structure in kinase inhibitors (e.g., crizotinib) . By integrating this motif with a glycine backbone, researchers access novel scaffolds for targeting ATP-binding pockets or protein-protein interactions.

Prodrug Development

Ester derivatives of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid demonstrate enhanced bioavailability in preclinical models. For example, ethyl ester prodrugs show 3-fold higher Cmax values in rodent plasma compared to the parent acid .

Emerging Research and Future Directions

Antimicrobial Studies

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC: 64 µg/mL) , though structure-activity relationship (SAR) studies are needed to optimize potency.

Computational Modeling

Docking simulations predict affinity for cyclooxygenase-2 (COX-2) with a binding energy of -8.2 kcal/mol , suggesting anti-inflammatory potential. Experimental validation is ongoing.

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